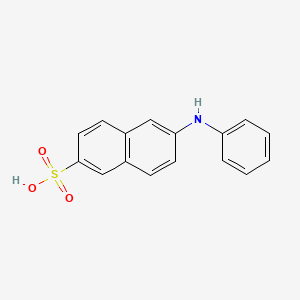

2-Anilinonaphthalene-6-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilino Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-anilinonaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFZXNJFEIZTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942122 | |

| Record name | 6-Anilinonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20096-53-1 | |

| Record name | 6-Anilinonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Photophysical Profile of 2-Anilinonaphthalene-6-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonaphthalene-6-sulfonic acid (ANS) is a fluorescent probe widely utilized in biochemical and biophysical research. Its photophysical properties are exquisitely sensitive to the polarity of its microenvironment, making it a powerful tool for investigating protein conformation, membrane structure, and ligand binding. This technical guide provides an in-depth overview of the core photophysical characteristics of ANS, methodologies for their measurement, and a visual representation of the underlying processes.

Core Photophysical Properties

The fluorescence of ANS is governed by a twisted intramolecular charge transfer (TICT) mechanism. In non-polar environments, the molecule exists in a planar conformation, leading to strong fluorescence emission. Conversely, in polar solvents, the aniline (B41778) and naphthalene (B1677914) rings can twist relative to each other in the excited state, opening up non-radiative decay pathways and consequently quenching the fluorescence. This solvatochromism is the hallmark of ANS's utility as a molecular probe.

Absorption and Emission Spectra

In aqueous solution, ANS typically exhibits two absorption bands, one around 266 nm and another at approximately 360 nm.[1] Upon binding to hydrophobic sites, such as those in proteins or micelles, the longer wavelength absorption band undergoes a red-shift to about 375 nm.[1]

The emission spectrum of ANS is highly dependent on the solvent polarity. In aqueous buffer, the emission is weak with a maximum (λmax) around 520 nm.[2] However, in a hydrophobic environment, a significant blue shift in the emission maximum to approximately 480 nm is observed, accompanied by a dramatic increase in fluorescence intensity.[2]

Quantum Yield

The fluorescence quantum yield (Φ) of ANS is exceptionally low in polar solvents like water but increases substantially in non-polar environments. This property is central to its application in detecting hydrophobic binding sites.

| Solvent/Environment | Quantum Yield (Φ) | Reference |

| Water | ~0.002 | [3] |

| Cyclohexane | ~0.38 | [3] |

| Ethanol (B145695) | 0.12 (for a methoxy (B1213986) derivative) | [3] |

| Albumin-rich solutions | up to 0.4 | [3] |

Fluorescence Lifetime

The fluorescence lifetime (τ) of ANS is also highly sensitive to its local environment. In aqueous solutions, the lifetime is short. However, when bound to hydrophobic pockets in proteins or other macromolecules, the lifetime increases significantly. Multi-component lifetime decays are often observed when ANS binds to proteins, reflecting the heterogeneity of the binding sites. For instance, long-lifetime components in the range of 14.41-15.18 nanoseconds are indicative of highly hydrophobic and restricted environments within protein structures, whereas shorter lifetime components (5.62-7.79 nanoseconds) suggest more solvent-exposed binding sites.[3]

Experimental Protocols

Accurate determination of the photophysical properties of ANS requires precise experimental techniques. Below are generalized protocols for key measurements.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of ANS in a suitable solvent (e.g., ethanol or water).

-

Dilute the stock solution in the solvent of interest to an absorbance value below 1.5 at the wavelength of maximum absorption to ensure linearity.

-

Prepare a blank sample containing only the solvent.

-

-

Measurement:

-

Record the baseline with the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the ANS solution.

-

Scan a suitable wavelength range (e.g., 200-500 nm) to obtain the absorption spectrum.

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Sample Preparation:

-

Prepare a dilute solution of ANS in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength (e.g., 360 nm) and scan the emission monochromator over a suitable range (e.g., 400-650 nm).

-

Excitation Spectrum: Set the emission wavelength to the maximum of the emission band and scan the excitation monochromator over a range that covers the absorption spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

-

Principle: The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Select a suitable quantum yield standard that absorbs and emits in a similar spectral region as ANS (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H2SO4, Φ = 0.54).

-

Prepare solutions of the standard and the ANS sample with identical absorbance at the excitation wavelength (typically < 0.1).

-

Measure the emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a laser diode or a picosecond laser), a fast photodetector, and timing electronics.

-

Sample Preparation: Prepare a dilute solution of ANS as for steady-state measurements.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

The detector measures the arrival times of the emitted photons relative to the excitation pulses.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizing ANS Photophysics and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the photophysical pathways of ANS and a typical experimental workflow for its characterization.

Caption: Photophysical pathways of this compound (ANS).

Caption: Experimental workflow for characterizing the photophysical properties of ANS.

References

A Technical Guide to the Fluorescence Enhancement Mechanism of 2-Anilinonaphthalene-6-Sulfonic Acid (ANS)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Anilinonaphthalene-6-sulfonic acid (ANS) is a widely utilized extrinsic fluorescent probe essential for characterizing the structure, dynamics, and interactions of macromolecules, particularly proteins. Its utility stems from a remarkable environment-sensitive fluorescence profile: it is weakly fluorescent in polar aqueous solutions but exhibits a dramatic enhancement in quantum yield and a significant blue shift in its emission spectrum upon binding to hydrophobic regions of proteins or other nonpolar environments.[1][2] This guide provides an in-depth exploration of the core photophysical mechanisms governing this phenomenon, details common experimental protocols for its application, and presents key quantitative data to support a comprehensive understanding for researchers in drug development and molecular biology.

Core Mechanisms of ANS Fluorescence Enhancement

The dramatic change in ANS fluorescence is not attributed to a single event but rather a combination of factors related to the probe's interaction with its immediate microenvironment. The primary mechanisms are the restriction of intramolecular motion, the influence of solvent polarity, and specific electrostatic interactions.

Twisted Intramolecular Charge Transfer (TICT)

The dominant theory explaining the environmental sensitivity of ANS is the Twisted Intramolecular Charge Transfer (TICT) model.[3][4][5]

-

Ground State (S₀): In its ground state, the anilino and naphthalene (B1677914) ring systems of the ANS molecule are twisted relative to each other.

-

Photoexcitation (S₀ → S₁): Upon absorbing a photon, ANS is promoted to a locally excited (LE) state. This LE state is fluorescent.

-

Competing Decay Pathways: From the LE state, two primary relaxation pathways exist:

-

Fluorescence: The molecule can return to the ground state by emitting a photon (fluorescence). This pathway is efficient when the molecule's conformation is rigid.

-

TICT State Formation: In a polar solvent, the molecule can undergo a conformational change in the excited state, where the anilino group twists further relative to the naphthalene moiety.[3] This leads to the formation of a non-fluorescent, charge-separated TICT state, which is stabilized by the polar solvent molecules. This state then decays back to the ground state non-radiatively (e.g., as heat), effectively quenching the fluorescence.[3][4]

-

Enhancement Mechanism: When ANS binds to a hydrophobic pocket on a protein, the steric hindrance of the binding site physically restricts the twisting motion required to form the TICT state.[6] This inhibition of the non-radiative decay pathway means that a larger population of excited molecules relaxes via fluorescence, leading to a significant increase in quantum yield.[7]

References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. ossila.com [ossila.com]

- 4. photonics.com [photonics.com]

- 5. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 20096-53-1 [smolecule.com]

Synthesis and Purification of 2-Anilinonaphthalene-6-sulfonic Acid: A Technical Guide for Laboratory Use

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and purification of the fluorescent probe 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS), providing detailed methodologies and data for laboratory applications.

Introduction

This compound (2,6-ANS) is a valuable fluorescent probe widely utilized in biochemical and pharmacological research. Its fluorescence is highly sensitive to the polarity of its microenvironment, making it an excellent tool for studying protein conformation, membrane dynamics, and ligand binding. This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-ANS for laboratory use, ensuring a high-purity final product suitable for demanding applications.

Synthesis of this compound

The synthesis of 2,6-ANS is typically achieved through a multi-step process starting from 2-aminonaphthalene. The key intermediate is 2-aminonaphthalene-6-sulfonic acid, also known as Brönner's acid. This is subsequently converted to the final product by reaction with aniline.

Part 1: Synthesis of 2-Aminonaphthalene-6-sulfonic Acid (Brönner's Acid)

The initial step involves the sulfonation of 2-aminonaphthalene. High temperatures favor the formation of the 6-sulfonic acid isomer.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, carefully add 2-aminonaphthalene to concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer and a thermometer. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Sulfonation: Heat the reaction mixture to 150-200°C. The optimal temperature and reaction time will influence the isomer distribution, with higher temperatures favoring the formation of 2-aminonaphthalene-6-sulfonic acid.

-

Work-up: After cooling, the reaction mixture is poured onto ice to precipitate the crude product. The solid is then collected by filtration and washed with cold water to remove excess sulfuric acid.

Part 2: Synthesis of this compound from Brönner's Acid

The synthesis of the final product involves the reaction of the acetylated sulfonyl chloride derivative of Brönner's acid with aniline, followed by hydrolysis.

Experimental Protocol:

-

Acetylation: Brönner's acid is first acetylated to protect the amino group. This is typically achieved by reacting it with acetic anhydride.

-

Chlorosulfonation: The acetylated Brönner's acid is then reacted with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride, to form the corresponding sulfonyl chloride.

-

Reaction with Aniline: The sulfonyl chloride of acetylated Brönner's acid is reacted with aniline. The reaction is carried out in a suitable solvent, and the pH is maintained between 11 and 12 by the addition of a base, such as sodium hydroxide (B78521) solution. The reaction is stirred at 93-100°C for 2 hours.

-

Hydrolysis and Precipitation: The reaction mixture is cooled to 40°C, and the pH is adjusted to 6-7 with hydrochloric acid to precipitate the crude this compound. The product is collected by filtration under reduced pressure and washed.

Quantitative Data:

| Step | Reactants | Key Conditions | Product | Reported Yield |

| Synthesis of Brönner's Acid | 2-Aminonaphthalene, Concentrated Sulfuric Acid | 150-200°C | 2-Aminonaphthalene-6-sulfonic acid | Variable |

| Synthesis of 2,6-ANS | Acetyl Brönner's acid sulfonyl chloride, Aniline | pH 11-12, 93-100°C, 2h | This compound | ~94% |

Purification of this compound

Purification of the crude 2,6-ANS is crucial to remove unreacted starting materials and side products. A combination of acidic precipitation and recrystallization is an effective method.

Experimental Protocol:

-

Acidic Precipitation: The crude product from the synthesis is dissolved in a dilute aqueous base. The solution is then treated with activated charcoal to remove colored impurities and filtered. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of 6-7 to precipitate the purified 2,6-ANS. The solid is collected by filtration and washed with water.

-

Recrystallization: The precipitated 2,6-ANS can be further purified by recrystallization. A suitable solvent system is a mixture of water and a water-miscible organic solvent such as ethanol. The crude product is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₃S |

| Molecular Weight | 299.34 g/mol |

| Melting Point | >300 °C (Decomposes) |

| Appearance | Off-white to pale yellow crystalline powder |

Visualizing the Workflow

To better illustrate the synthesis and purification processes, the following diagrams are provided in the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of 2-Anilinonaphthalene-6-Sulfonic Acid in Biological Buffers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) in various buffer systems commonly employed in research, drug discovery, and diagnostics. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this vital fluorescent probe.

Introduction to this compound (2,6-ANS)

This compound (2,6-ANS) is a fluorescent probe widely utilized for its sensitivity to the polarity of its microenvironment. Its fluorescence is significantly enhanced in nonpolar environments, such as the hydrophobic pockets of proteins, making it an invaluable tool for studying protein conformation, binding events, and membrane dynamics.[1][2] The utility of 2,6-ANS is, however, fundamentally dependent on its solubility in aqueous buffer systems, which mimic physiological conditions. Understanding and optimizing its solubility is a critical first step in the design of robust and reproducible assays.

This guide addresses the key considerations for dissolving and utilizing 2,6-ANS in common biological buffers, providing a framework for researchers to determine optimal conditions for their specific applications.

Physicochemical Properties of 2,6-ANS

2,6-ANS is a sulfonated derivative of anilinonaphthalene. The presence of the sulfonic acid group imparts a degree of aqueous solubility, while the anilinonaphthalene moiety confers its hydrophobic and environmentally sensitive fluorescent properties.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₃S | [Synchem] |

| Molecular Weight | 299.34 g/mol | [Interchim] |

| Appearance | White to slightly yellow crystalline powder | [Smolecule] |

| General Solubility | Soluble in water, slightly soluble in ethanol | [Smolecule] |

While specific quantitative solubility data in various buffers is not extensively published, it is understood that the solubility of 2,6-ANS is influenced by factors such as pH, buffer composition, ionic strength, and temperature. One source indicates that 2,6-ANS is soluble at a pH greater than 6.[2] For a structurally similar compound, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), a solubility of approximately 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 has been reported, which may serve as a preliminary estimate for 2,6-ANS.

Common Biological Buffer Systems

The choice of buffer is critical in any biological experiment. The following are common buffers used in applications involving fluorescent probes like 2,6-ANS.

-

Phosphate-Buffered Saline (PBS): A widely used isotonic buffer that mimics the ion concentrations, osmolarity, and pH of human body fluids. It typically consists of sodium chloride, sodium phosphate, and in some formulations, potassium chloride and potassium phosphate. The pH is usually maintained around 7.4.

-

Tris (Tris(hydroxymethyl)aminomethane) Buffer: A common buffer with a pKa of about 8.1 at 25°C, making it effective for buffering in the pH range of 7.0 to 9.0. The pH of Tris buffers is notably dependent on temperature and concentration.[3][4]

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: A zwitterionic buffer with a pKa of approximately 7.5 at 25°C, providing good buffering capacity in the pH range of 6.8 to 8.2.[5][6][] It is often favored in cell culture for its ability to maintain physiological pH.[5]

Experimental Protocol for Determining the Solubility of 2,6-ANS

Given the limited availability of specific quantitative solubility data, researchers are encouraged to determine the solubility of 2,6-ANS in their buffer system of choice empirically. The following protocol provides a standardized method for this determination.

Objective: To determine the saturation solubility of 2,6-ANS in a specific buffer system at a defined temperature.

Materials:

-

This compound (powder)

-

Selected buffer solution (e.g., PBS, Tris-HCl, HEPES) at the desired pH and concentration

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

UV-Vis spectrophotometer and cuvettes

-

Calibrated pH meter

-

Analytical balance

Methodology:

-

Preparation of Buffer Solutions: Prepare the desired buffer solutions (e.g., 50 mM Phosphate buffer pH 7.4, 50 mM Tris-HCl pH 8.0, 50 mM HEPES pH 7.5). Ensure the pH is accurately adjusted at the intended experimental temperature.

-

Addition of Excess Solute: Add an excess amount of 2,6-ANS powder to a known volume (e.g., 1 mL) of the buffer solution in a microcentrifuge tube. The amount should be sufficient to ensure that not all of the solid dissolves, creating a saturated solution.

-

Equilibration: Tightly cap the tubes and place them in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Serial Dilution: Perform a series of accurate dilutions of the supernatant with the same buffer solution to bring the concentration of 2,6-ANS into the linear range of the spectrophotometer.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for 2,6-ANS. The λmax for 2,6-ANS is approximately 350 nm.

-

Concentration Determination: Calculate the concentration of 2,6-ANS in the supernatant using a standard curve prepared from known concentrations of 2,6-ANS in the same buffer or by using its molar extinction coefficient.

Data Presentation:

The results should be tabulated to compare the solubility of 2,6-ANS across different buffer systems.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 50 mM Phosphate | 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| 50 mM Tris-HCl | 8.0 | 25 | [Experimental Value] | [Experimental Value] |

| 50 mM HEPES | 7.5 | 25 | [Experimental Value] | [Experimental Value] |

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Experimental workflow for determining the solubility of 2,6-ANS.

Logical Considerations for Using 2,6-ANS in Assays

The following diagram outlines the logical steps and decision points when planning an experiment that utilizes 2,6-ANS.

Logical workflow for the application of 2,6-ANS in biochemical assays.

Conclusion

References

An In-depth Technical Guide to 2-Anilinonaphthalene-6-Sulfonic Acid (ANS) as a Fluorescent Probe for Protein Hydrophobicity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Landscapes with ANS

2-Anilinonaphthalene-6-sulfonic acid (ANS), and its more commonly used isomer 8-anilinonaphthalene-1-sulfonic acid, are powerful extrinsic fluorescent probes widely utilized in biochemistry and drug development to characterize the hydrophobic properties of proteins.[1] In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on a protein's surface or within its interior, its fluorescence quantum yield increases dramatically, often accompanied by a significant blue shift in its emission maximum.[2][3] This environment-sensitive fluorescence makes ANS an invaluable tool for studying protein conformation, folding, aggregation, and ligand binding.[1][4]

This guide provides a comprehensive overview of the principles, experimental protocols, data analysis techniques, and applications of ANS as a fluorescent probe for protein hydrophobicity.

Core Principles: The Mechanism of ANS Fluorescence

The utility of ANS as a hydrophobicity probe stems from its unique photophysical properties. The fluorescence of ANS is highly dependent on the polarity and viscosity of its microenvironment.[5]

-

In Polar Environments (e.g., Water): In aqueous solutions, free ANS has a very low fluorescence quantum yield (approximately 0.0032) and an emission maximum around 540 nm.[2][5] This is due to efficient non-radiative decay processes, including intermolecular charge transfer with the polar solvent molecules.

-

In Non-Polar Environments (e.g., Protein Hydrophobic Pockets): When ANS binds to a hydrophobic pocket on a protein, it is shielded from the aqueous solvent. This restriction of mobility and the non-polar environment suppress the non-radiative decay pathways.[2] The result is a significant increase in fluorescence intensity and a hypsochromic (blue) shift of the emission maximum to a range of 460-490 nm.[3][6]

While hydrophobicity is the primary driver, ANS binding is not solely governed by it. The negatively charged sulfonate group of ANS can form ion pairs with positively charged amino acid residues like arginine (Arg) and lysine (B10760008) (Lys) on the protein surface.[3][5][7] This electrostatic interaction can also contribute to fluorescence enhancement and must be considered during data interpretation.[7][8] The binding of ANS can even induce secondary structure changes, such as a random coil to alpha-helix transition, in peptides with sequentially positioned charged residues.[5][7]

Time-resolved fluorescence studies have revealed that ANS can exist in multiple bound states on a single protein, corresponding to different hydrophobic sites. These are often characterized by distinct fluorescence lifetimes:

-

Short-lifetime components (2–5 ns): Typically assigned to ANS bound to solvent-exposed hydrophobic patches.[2][9]

-

Long-lifetime components (10–15 ns): Associated with ANS buried in more shielded, solvent-inaccessible hydrophobic cavities.[2][9]

Data Presentation: Quantitative Properties of ANS

The following tables summarize key quantitative data for ANS, providing a reference for experimental design and data analysis.

Table 1: Photophysical Properties of ANS

| Property | ANS in Aqueous Buffer | ANS Bound to Protein (Typical) | Reference(s) |

|---|---|---|---|

| Fluorescence Quantum Yield | ~0.0032 | Significantly Increased | [5] |

| Emission Maximum (λmax) | ~540 nm | 460 - 490 nm (Blue Shift) | [2][6] |

| Fluorescence Lifetime (Short) | N/A | 2 - 5 ns (Solvent-exposed sites) | [2][9] |

| Fluorescence Lifetime (Long) | N/A | 10 - 15 ns (Buried sites) | [2][9] |

| Molar Extinction Coefficient | ε350nm = 4950 M-1cm-1 | Not specified |[2] |

Table 2: Example Dissociation Constants (Kd) for ANS Binding

| Interacting Molecule | Dissociation Constant (Kd) | Method/Conditions | Reference(s) |

|---|---|---|---|

| Poly-Arginine | ~1.7 mM - 2.9 mM | Fluorescence Titration | [5][7] |

| Poly-Lysine | ~2.6 mM | Fluorescence Titration | [5][7] |

| Bovine Serum Albumin (BSA) | High Affinity (Implied) | Fluorescence Titration | [3] |

| Lysozyme | Lower Affinity (Implied) | Fluorescence Titration |[3] |

Experimental Protocols

This section details a generalized methodology for conducting a protein-ANS binding experiment using steady-state fluorescence spectroscopy.

Materials and Reagents

-

ANS: 8-Anilino-1-naphthalenesulfonic acid (or its ammonium (B1175870) salt).

-

Protein of Interest: Purified and of known concentration.

-

Buffer: A suitable buffer system (e.g., phosphate (B84403) buffer, pH 7.0). Ensure the buffer does not interfere with the fluorescence measurements.

-

Solvent for Stock: Dimethyl sulfoxide (B87167) (DMSO) or deionized water for preparing the ANS stock solution.[6]

-

Instrumentation: A spectrofluorometer with temperature control.

-

Cuvettes: 1-cm path length quartz cuvettes.[6]

Solution Preparation

-

ANS Stock Solution: Prepare a concentrated stock solution of ANS (e.g., 0.1 M in DMSO or 8 mM in buffer).[6][10] Store this solution protected from light. The concentration can be verified using its molar extinction coefficient (ε350nm = 4950 M-1cm-1).[2]

-

Protein Stock Solution: Prepare a concentrated stock solution of the protein in the chosen buffer. Determine the precise concentration using a reliable method like UV-Vis spectroscopy.

-

Working Solutions: Prepare a series of protein dilutions from the stock solution in the same buffer.

Experimental Workflow: Protein Titration

The following diagram outlines the typical workflow for an ANS protein titration experiment.

Caption: A standard workflow for an ANS-protein binding experiment.

Spectrofluorometer Setup and Data Acquisition

-

Sample Preparation: In a quartz cuvette, mix a fixed concentration of ANS (e.g., 50 µM) with varying concentrations of the protein.[6][10] Also prepare a blank sample containing only the buffer and the same concentration of ANS.[6]

-

Incubation: Incubate the samples for a short period (e.g., 5 minutes) in the dark to allow binding to reach equilibrium.[6]

-

Instrument Settings:

-

Data Collection: Record the fluorescence emission spectrum for the blank and for each protein concentration.

Data Analysis and Interpretation

The mechanism of ANS fluorescence enhancement upon binding to hydrophobic protein sites is visualized below.

Caption: ANS fluorescence is quenched in water but enhanced in hydrophobic sites.

Data Processing Workflow

The following diagram illustrates the steps for processing and analyzing the acquired fluorescence data.

Caption: Workflow for analyzing ANS fluorescence titration data.

-

Blank Subtraction: For each protein concentration, subtract the blank (buffer + ANS) spectrum from the sample (protein + ANS) spectrum. This corrects for the intrinsic fluorescence of free ANS.[6]

-

Determine Fluorescence Intensity: From each corrected spectrum, identify the maximum fluorescence intensity (F) or the integrated intensity over the emission peak.

-

Plotting: Plot the change in fluorescence intensity (ΔF = Fsample - Fblank) as a function of the total protein concentration. The resulting curve should show saturation at high protein concentrations.

-

Binding Analysis: To determine the dissociation constant (Kd) and the number of binding sites (n), the data can be fitted to a binding isotherm equation, such as the Hill equation or a single-site binding model, using non-linear regression software.[5]

Applications in Research and Drug Development

ANS is a versatile probe with numerous applications:

-

Protein Folding and Unfolding: ANS is highly effective at detecting partially folded intermediates, such as the "molten globule" state, which expose hydrophobic clusters that are buried in the native state.[2][11]

-

Protein Stability and Denaturation: It is used in fluorescence thermal shift assays (differential scanning fluorometry) to monitor protein unfolding as a function of temperature, providing insights into protein stability.[11]

-

Detection of Protein Aggregation: An increase in ANS fluorescence can indicate the formation of aggregates, which often involves the exposure of hydrophobic surfaces.[2][3] This is relevant for studying amyloid diseases like Alzheimer's and Parkinson's.[2][12]

-

Ligand and Drug Binding: By displacing bound ANS, competitive binding assays can be designed to screen for ligands or drugs that bind to hydrophobic pockets on a target protein.[5]

-

Characterizing Drug Carrier Interactions: ANS can probe the hydrophobic domains of systems like liposomes or nanoparticles to understand drug loading and release mechanisms.

Limitations and Critical Considerations

While powerful, the ANS assay has limitations that users must be aware of:

-

Electrostatic Interactions: As ANS is anionic, its binding can be influenced by positively charged patches on the protein surface, which may not be strictly hydrophobic.[13][14] Using a neutral probe like PRODAN can help dissect these effects.[13][14]

-

Probe-Induced Artifacts: The binding of ANS itself can sometimes perturb the local protein structure or induce conformational changes, potentially leading to misleading interpretations.[11]

-

Inner Filter Effect: At high concentrations of protein or ANS, the excitation or emission light can be absorbed by the sample, leading to an artificial decrease in the measured fluorescence intensity. This can be mitigated by using dilute solutions.

-

Non-Specific Binding: Hydrophobic probes can sometimes bind non-specifically to surfaces or other components in a complex mixture, which can introduce artifacts.[15]

-

Qualitative Nature: While providing excellent qualitative and comparative data on hydrophobicity, converting fluorescence intensity into a precise, absolute measure of surface hydrophobicity can be challenging.

References

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 20096-53-1 [smolecule.com]

- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nist.gov [nist.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. ANS fluorescence: potential to augment the identification of the external binding sites of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. scite.ai [scite.ai]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Safe Handling of 2-Anilinonaphthalene-6-sulfonic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-anilinonaphthalene-6-sulfonic acid (ANS) powder, a fluorescent probe widely utilized in biochemical and pharmaceutical research to study protein conformation and binding. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental data.

Hazard Identification and Classification

Potential Hazard Statements (based on related compounds):

-

H315: Causes skin irritation.[1]

It is advisable to treat 2,6-ANS as a hazardous substance until more specific toxicological data becomes available.[4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,6-ANS is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 20096-86-0 | [6][7] |

| Molecular Formula | C₁₆H₁₃NO₃S | [5][8] |

| Molecular Weight | 299.34 g/mol | [8] |

| Appearance | White to slightly yellow crystalline powder | [5] |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695).[5] Soluble in organic solvents like DMSO and dimethylformamide.[4] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder to minimize exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |

| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA-approved respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of the powder. |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.

-

Avoid contact with skin and eyes.[9]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[4]

-

Use non-sparking tools to prevent ignition sources.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents.

-

Protect from light, as some related compounds are light-sensitive.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Spill Response

A decision tree for responding to a chemical powder spill is outlined below:

Experimental Protocols: Use as a Fluorescent Probe

This compound is frequently used as an extrinsic fluorescent probe to investigate the hydrophobic sites of proteins. Its fluorescence is typically low in aqueous solutions and increases upon binding to hydrophobic regions, often accompanied by a blue shift in the emission maximum.

General Workflow for Protein Binding Studies

The following diagram illustrates a typical workflow for a protein binding experiment using 2,6-ANS.

References

- 1. fishersci.it [fishersci.it]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Buy this compound | 20096-53-1 [smolecule.com]

- 6. This compound | CAS#:20096-86-0 | Chemsrc [chemsrc.com]

- 7. This compound | C16H12NO3S- | CID 3081449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synchem.de [synchem.de]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Chemical Derivatives of 2-Anilinonaphthalene-6-Sulfonic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical derivatives of 2-anilinonaphthalene-6-sulfonic acid (ANS), focusing on their synthesis, photophysical properties, and diverse applications as fluorescent probes in biological research and drug development. The unique solvatochromic fluorescence of these molecules makes them invaluable tools for studying protein conformation, membrane interactions, and the formation of amyloid fibrils.

Core Properties and Mechanism of Action

This compound (2,6-ANS) and its isomers, such as 8-anilinonaphthalene-1-sulfonic acid (1,8-ANS), are synthetic organic compounds characterized by a naphthalene (B1677914) core substituted with an aniline (B41778) group and a sulfonic acid group.[1] Their fluorescence is highly sensitive to the polarity of the surrounding environment. In aqueous solutions, ANS derivatives are weakly fluorescent. However, upon binding to hydrophobic regions of macromolecules, such as proteins or membranes, they exhibit a significant increase in fluorescence quantum yield and a characteristic blue shift in their emission spectrum.[2][3][4]

This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway. In a non-polar environment, the rotation leading to the TICT state is restricted, favoring radiative decay through fluorescence. The binding to proteins is often a combination of electrostatic interactions between the negatively charged sulfonate group and cationic amino acid residues, and hydrophobic interactions of the anilinonaphthalene core with non-polar pockets on the protein surface.[5][6][7]

Synthesis of ANS Derivatives

Traditionally, the synthesis of ANS derivatives involved harsh reaction conditions with low yields.[8][9] A more efficient and milder method utilizes a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[8][10][11] This approach allows for the synthesis of a variety of ANS derivatives with different substitutions on the aniline ring, leading to a range of spectral properties.[8][10]

Quantitative Data on ANS Derivatives

The photophysical properties of ANS derivatives can be modulated by the nature and position of substituents on the aromatic rings. The following tables summarize key quantitative data for 1,8-ANS and some of its derivatives.

Table 1: Photophysical Properties of Selected 1,8-ANS Derivatives

| Compound | Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| 3a | H (ANS) | Water | 355 | 534 | 0.003 | [11] |

| Ethylene Glycol | 373 | 508 | 0.154 | [11] | ||

| 3d | 4-F | Water | 345 | 509 | 0.009 | [11] |

| Ethylene Glycol | 364 | 482 | 0.441 | [11] | ||

| 3g | 2-Cl | Water | 339 | 508 | 0.015 | [11] |

| Ethylene Glycol | 364 | 473 | 0.708 | [11] |

Note: Data extracted from a study on microwave-assisted synthesis of ANS derivatives.[11]

Table 2: Binding Properties of ANS to Proteins

| Protein | Ligand | K_d (μM) | Technique | Reference |

| Lysozyme | 1,8-ANS | ~600 (mM) for Nα-Ac-Arg | Fluorescence Spectroscopy | [5] |

| Bovine Serum Albumin | 1,8-ANS | Not specified | Fluorescence Spectroscopy | [12] |

| Interleukin-1 receptor antagonist | 1,8-ANS | Affinity lower at 37°C vs 25°C | NMR | [6][7] |

Note: Dissociation constants (Kd) can vary significantly depending on the protein, buffer conditions, and experimental technique.

Experimental Protocols

General Fluorescence Spectroscopy with ANS Derivatives

This protocol describes a general procedure for monitoring changes in protein conformation, such as those induced by denaturation or ligand binding, using ANS derivatives.

Materials:

-

Protein of interest

-

ANS derivative stock solution (e.g., 1 mM in DMSO or water)

-

Appropriate buffer solution

-

Spectrofluorometer

Procedure:

-

Prepare a solution of the protein of interest at a suitable concentration (e.g., 0.1 mg/mL) in the desired buffer.

-

Prepare a buffer blank containing the same concentration of the ANS derivative to be used in the experiment.

-

Add a small aliquot of the ANS derivative stock solution to the protein solution to a final concentration typically in the range of 10-100 μM. A 1:50 to 1:200 protein-to-probe molar ratio is common.

-

Incubate the mixture in the dark for at least 5-10 minutes to allow for binding equilibrium to be reached.

-

Set the excitation wavelength of the spectrofluorometer (e.g., ~350-380 nm for 1,8-ANS).

-

Record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

-

Subtract the emission spectrum of the buffer blank (containing only the ANS derivative) from the sample spectrum to correct for background fluorescence.

-

Analyze the data by monitoring the fluorescence intensity at the emission maximum and any shifts in the emission wavelength. An increase in intensity and a blue shift typically indicate protein unfolding or exposure of hydrophobic sites.

Detection of Amyloid Fibrils

ANS and its derivatives can be used to detect the formation of amyloid fibrils, which are associated with various neurodegenerative diseases.

Materials:

-

Amyloidogenic protein (e.g., Aβ peptide, α-synuclein)

-

ANS derivative stock solution

-

Fibril formation buffer

-

Plate reader or spectrofluorometer

Procedure:

-

Initiate amyloid fibril formation by incubating the amyloidogenic protein under appropriate conditions (e.g., specific pH, temperature, agitation).

-

At various time points, withdraw aliquots of the protein solution.

-

Add the ANS derivative to each aliquot to a final concentration of approximately 10-50 μM.

-

Incubate for 5 minutes in the dark.

-

Measure the fluorescence intensity at the emission maximum.

-

An increase in fluorescence intensity over time indicates the formation of amyloid fibrils and prefibrillar oligomers, which expose hydrophobic surfaces that bind ANS.[13]

Caution: It is important to note that ANS can also bind to prefibrillar oligomers and amorphous aggregates, and in some cases, may fluoresce more strongly in the presence of fibers.[13] Therefore, results should be interpreted carefully and ideally correlated with other techniques such as Thioflavin T (ThT) fluorescence or electron microscopy.

Applications in Drug Development

The unique properties of ANS derivatives make them valuable in various stages of drug discovery and development:

-

High-Throughput Screening (HTS): ANS displacement assays can be used to screen for ligands that bind to a specific protein target. A decrease in ANS fluorescence indicates that the test compound has displaced ANS from its binding site.

-

Protein Stability and Formulation: ANS can be used in thermal shift assays (differential scanning fluorometry) to assess the stability of a protein therapeutic under different formulation conditions.[2]

-

Characterizing Drug-Protein Interactions: These probes can help to characterize the binding of small molecule drugs to their protein targets, providing insights into the hydrophobicity of the binding site.

-

Inhibitor Screening for Amyloidogenesis: ANS-based assays can be employed to screen for compounds that inhibit the formation of amyloid fibrils.

Cytotoxicity of ANS Derivatives

While ANS and its derivatives are widely used as in vitro tools, it is important to consider their potential cytotoxicity, especially if they are to be used in cell-based assays or considered for in vivo applications. Cytotoxicity is typically assessed using assays such as the MTT assay, which measures metabolic activity, or LDH release assays, which measure membrane integrity.[14][15][16]

Currently, there is limited specific data on the cytotoxicity of a wide range of ANS derivatives in the public domain. The cytotoxicity of any new derivative should be empirically determined for the specific cell line and experimental conditions being used. Factors such as the nature of the substituents, overall lipophilicity, and concentration will influence the cytotoxic potential. For any cell-based application, it is crucial to perform dose-response experiments to determine a non-toxic working concentration.

References

- 1. Buy this compound | 20096-53-1 [smolecule.com]

- 2. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Synthesis and Spectral Properties of 8âAnilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - ACS Omega - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Probe: A Technical Guide to 2-Anilinonaphthalene-6-Sulfonic Acid in Protein Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) is a fluorescent probe that has carved a niche in the study of protein science. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. In aqueous solutions, 2,6-ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift. This property makes 2,6-ANS an invaluable tool for investigating a variety of protein phenomena, including conformational changes, folding pathways, and the characterization of ligand binding sites. This technical guide provides a comprehensive overview of the applications of 2,6-ANS in protein science, with a focus on quantitative data, experimental methodologies, and the underlying principles of its utility.

Core Principles of 2,6-ANS Fluorescence

The fluorescence of 2,6-ANS is highly dependent on the surrounding environment. In a polar solvent like water, the excited state of 2,6-ANS is quenched, resulting in low fluorescence. When 2,6-ANS binds to hydrophobic pockets on a protein, it is shielded from the polar aqueous environment. This non-polar environment restricts the rotational freedom of the molecule and reduces the quenching of the excited state, leading to a significant enhancement of its fluorescence. The shift of the emission peak to a shorter wavelength (a blue shift) is also indicative of a less polar environment. This solvatochromic behavior is the foundation of its application as a reporter on the hydrophobic landscape of proteins.

Applications in Protein Science

The unique photophysical properties of 2,6-ANS have been harnessed to study a range of protein characteristics:

-

Probing Hydrophobic Surfaces: The primary application of 2,6-ANS is the detection and characterization of exposed hydrophobic patches on proteins. Changes in the fluorescence of 2,6-ANS can signal conformational changes that alter the exposure of these hydrophobic regions.

-

Monitoring Protein Folding and Unfolding: Protein folding is a complex process that often involves partially folded intermediates, such as the "molten globule" state. These intermediates are characterized by the presence of solvent-exposed hydrophobic clusters. 2,6-ANS can bind to these intermediates, and the resulting increase in fluorescence provides a means to monitor their formation and stability during folding and unfolding transitions.

-

Investigating Protein Aggregation: Protein aggregation is a hallmark of many debilitating diseases and a significant challenge in the manufacturing of biotherapeutics. The formation of protein aggregates is often associated with the exposure of hydrophobic surfaces. 2,6-ANS can be used to monitor the kinetics of protein aggregation by detecting the increase in accessible hydrophobic sites as proteins misfold and associate.

-

Characterizing Ligand Binding: The binding of a ligand to a protein can induce conformational changes that may alter the exposure of hydrophobic surfaces. By monitoring the fluorescence of 2,6-ANS, it is possible to indirectly study ligand binding events and determine binding affinities.

Quantitative Data Presentation

The interaction of 2,6-ANS with proteins can be quantified to provide valuable insights into the thermodynamics and stoichiometry of binding. The following tables summarize key quantitative data from the literature on the interaction of 2,6-ANS with specific proteins.

| Protein | Ligand | Dissociation Constant (Kd) (µM) | Molar Fluorescence Enhancement Ratio | Stoichiometry (Probe:Protein) | Experimental Conditions | Reference |

| Avidin | 2,6-ANS | 203 ± 16 | 111 ± 22 | ~1:1 (probe:biotin binding site) | Excitation: 328 nm, Emission: 408 nm | [1] |

| Protein | Ligand | Association Constant (Ka) (M-1) | Thermodynamic Parameters | Experimental Technique | Reference |

| Bovine Serum Albumin (BSA) | 2,6-ANS | 1-9 x 105 (for the high-affinity site) | Binding is disfavored by conformational entropy. | Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments using 2,6-ANS. These protocols are based on general procedures for anilinonaphthalene sulfonates and should be optimized for the specific protein and experimental conditions.

General Protocol for Measuring 2,6-ANS Fluorescence with a Protein

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final protein concentration will depend on the experiment but is often in the low micromolar range.

-

Prepare a stock solution of 2,6-ANS (e.g., 1 mM) in a minimal amount of a suitable organic solvent (like methanol (B129727) or ethanol) and then dilute it in the same buffer as the protein. The final concentration of the organic solvent in the experimental sample should be kept to a minimum (typically <1%) to avoid affecting the protein structure.

-

-

Titration Experiment:

-

To a fixed concentration of the protein in a cuvette, add increasing concentrations of 2,6-ANS.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes in the dark.

-

Measure the fluorescence emission spectrum. The excitation wavelength for 2,6-ANS is typically around 330-350 nm, and the emission is scanned from 400 to 600 nm.[1]

-

A control titration of 2,6-ANS into the buffer alone should be performed to correct for the background fluorescence of the probe.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the 2,6-ANS concentration.

-

The binding parameters, such as the dissociation constant (Kd), can be determined by fitting the data to a suitable binding isotherm equation (e.g., the single-site binding model).

-

Monitoring Protein Unfolding using 2,6-ANS

-

Sample Preparation:

-

Prepare samples of the protein at a constant concentration in the presence of a fixed concentration of 2,6-ANS.

-

Prepare a series of these samples with increasing concentrations of a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).

-

-

Fluorescence Measurement:

-

Incubate the samples at a constant temperature until equilibrium is reached.

-

Measure the fluorescence emission spectrum of each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration.

-

The resulting curve will show the transition from the folded to the unfolded state, and the midpoint of this transition can be used to determine the stability of the protein.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of 2,6-ANS fluorescence enhancement upon binding to a hydrophobic protein environment.

Caption: Application of 2,6-ANS in monitoring protein folding intermediates.

Caption: A generalized experimental workflow for utilizing 2,6-ANS in protein studies.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of protein scientists. Its sensitivity to the local environment provides a straightforward yet insightful method for probing the hydrophobic landscapes of proteins. From elucidating protein folding pathways to characterizing ligand binding and monitoring aggregation, the applications of 2,6-ANS are extensive. By understanding the fundamental principles of its fluorescence and employing rigorous experimental design and data analysis, researchers can continue to leverage this probe to unravel the complexities of protein structure, function, and dynamics, with significant implications for basic research and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for 2-Anilinonaphthalene-6-Sulfonic Acid in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) is a fluorescent probe widely utilized in biochemistry and drug development to study the binding of ligands to proteins. Its utility stems from its photophysical properties: 2,6-ANS exhibits weak fluorescence in aqueous environments but displays a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to hydrophobic regions on the surface of proteins. This phenomenon allows for the sensitive detection and characterization of protein-ligand interactions, protein conformational changes, and the determination of binding affinities. These application notes provide a comprehensive overview and detailed protocols for the use of 2,6-ANS in protein binding assays.

Principle of the Assay

The underlying principle of the 2,6-ANS binding assay is the environmentally sensitive fluorescence of the probe. In a polar aqueous solution, the excited state of 2,6-ANS is quenched by water molecules, resulting in low fluorescence. When 2,6-ANS binds to hydrophobic pockets on a protein, it is shielded from the aqueous environment. This non-polar environment restricts the probe's rotational freedom and reduces quenching, leading to a significant enhancement of its fluorescence. The magnitude of this fluorescence enhancement and the shift in the emission maximum can provide valuable information about the nature and accessibility of the binding site.

The binding of 2,6-ANS to a protein can be monitored by titrating a fixed concentration of the protein with increasing concentrations of 2,6-ANS, or vice versa. The resulting change in fluorescence intensity can be used to determine the dissociation constant (Kd), a measure of the binding affinity between the probe and the protein. Furthermore, competitive binding assays can be designed where a non-fluorescent ligand competes with 2,6-ANS for the same binding site, allowing for the determination of the binding affinity of the unlabeled ligand.

Data Presentation

The quantitative data from 2,6-ANS protein binding assays are crucial for comparing the binding characteristics of different proteins or the effect of various ligands. Below is a summary of representative data obtained from the literature.

| Protein | Dissociation Constant (Kd) (µM) | Fluorescence Enhancement (-fold) | Excitation λ (nm) | Emission λ (nm) | Reference |

| Avidin | 203 ± 16 | 111 | 328 | 408 | [1] |

Experimental Protocols

General Protocol for Direct Binding Assay

This protocol describes a general method for determining the binding affinity of 2,6-ANS to a target protein.

Materials:

-

Target protein of known concentration

-

This compound (2,6-ANS)

-

Assay buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl) at a specific pH

-

Fluorometer or microplate reader with fluorescence capabilities

-

Microcentrifuge tubes or 96-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the target protein in the assay buffer. Determine the accurate protein concentration using a reliable method (e.g., BCA assay, UV absorbance at 280 nm).

-

Prepare a stock solution of 2,6-ANS (e.g., 1 mM) in a suitable solvent like DMSO or directly in the assay buffer. Protect the stock solution from light.

-

-

Assay Setup:

-

Prepare a series of dilutions of 2,6-ANS in the assay buffer. The final concentrations should typically range from the low micromolar to the high micromolar range, bracketing the expected Kd.

-

In separate tubes or wells, add a fixed final concentration of the target protein (e.g., 0.1 mg/mL).

-

To each tube/well containing the protein, add the different concentrations of 2,6-ANS.

-

Prepare a blank for each 2,6-ANS concentration containing only the assay buffer and the respective 2,6-ANS concentration (no protein).

-

-

Incubation:

-

Gently mix the samples.

-

Incubate the samples in the dark at room temperature for a sufficient time to reach binding equilibrium (typically 5-15 minutes).

-

-

Fluorescence Measurement:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for 2,6-ANS (e.g., excitation ~330-350 nm, emission ~400-500 nm). The optimal wavelengths may need to be determined empirically for the specific protein-ANS complex.

-

Measure the fluorescence intensity of each sample.

-

Subtract the fluorescence intensity of the corresponding blank (2,6-ANS in buffer) from the fluorescence intensity of the protein-containing samples to correct for background fluorescence.

-

-

Data Analysis:

-

Plot the corrected fluorescence intensity as a function of the 2,6-ANS concentration.

-

Fit the data to a suitable binding model (e.g., one-site binding (hyperbola)) using non-linear regression analysis to determine the dissociation constant (Kd) and the maximum fluorescence intensity (Fmax). The equation for a one-site binding model is: F = Fmax * [ANS] / (Kd + [ANS]) where F is the corrected fluorescence intensity and [ANS] is the concentration of 2,6-ANS.

-

Protocol for Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent compound (ligand) that competes with 2,6-ANS for the same binding site on the protein.

Materials:

-

Same as the direct binding assay, plus the non-fluorescent ligand of interest.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the target protein, 2,6-ANS, and the competitor ligand in the assay buffer.

-

-

Assay Setup:

-

Prepare a series of dilutions of the competitor ligand in the assay buffer.

-

In separate tubes or wells, add a fixed final concentration of the target protein and a fixed final concentration of 2,6-ANS (ideally at a concentration close to its Kd for the protein).

-

Add the different concentrations of the competitor ligand to the protein-ANS mixture.

-

Include control samples: protein + 2,6-ANS (no competitor) and 2,6-ANS alone in buffer.

-

-

Incubation and Fluorescence Measurement:

-

Follow the same incubation and fluorescence measurement steps as in the direct binding assay.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor ligand concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound 2,6-ANS).

-

Calculate the inhibition constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ANS] / Kd_ANS) where [ANS] is the concentration of 2,6-ANS used in the assay and Kd_ANS is the dissociation constant of 2,6-ANS for the protein (determined from a direct binding assay).

-

Mandatory Visualization

References

Application Notes and Protocols for Determining Protein Concentration using 2-Anilinonaphthalene-6-Sulfonic Acid (ANS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of protein concentration is a fundamental requirement in various biological and pharmaceutical research settings. The 2-anilinonaphthalene-6-sulfonic acid (ANS) fluorescence assay provides a sensitive and rapid method for protein quantification. ANS is a fluorescent probe that exhibits low fluorescence in aqueous environments but displays a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to hydrophobic regions on the surface of proteins.[1][2][3] This property allows for the quantification of protein concentration by measuring the fluorescence intensity of the ANS-protein complex. This application note provides a detailed protocol for determining protein concentration using ANS, along with data presentation and troubleshooting guidelines.

Principle of the Assay

The ANS assay is based on the environmentally sensitive fluorescence of the ANS molecule. In a polar aqueous solution, ANS has a low fluorescence quantum yield. When it binds to the exposed hydrophobic pockets of proteins, it is shielded from the polar environment, leading to a significant enhancement of its fluorescence.[1][2][4] The intensity of the fluorescence emission is directly proportional to the amount of ANS bound to the protein, which, under controlled conditions, correlates with the protein concentration.

Caption: ANS-Protein Binding Mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data for the ANS protein concentration assay.

Table 1: Spectroscopic Properties and Detection Range

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~350-380 nm | [1][4] |

| Emission Wavelength (λem) | ~470-490 nm | [1] |

| Detection Range | Varies with protein and instrument, typically in the µg/mL range | [1] |

| Common Protein Standard | Bovine Serum Albumin (BSA) | [5] |

Table 2: Comparison with Other Common Protein Assays

| Feature | ANS Assay | Bradford Assay | BCA Assay |

| Principle | Fluorescence enhancement upon binding to hydrophobic protein regions. | Absorbance shift of Coomassie dye upon binding to basic and aromatic amino acids. | Reduction of Cu2+ by protein, followed by chelation with bicinchoninic acid (BCA). |

| Speed | Rapid (seconds to minutes).[5] | Rapid (~5 minutes).[6][7] | Slower (30-60 minutes incubation).[8] |

| Sensitivity | High. | High. | Moderate. |

| Interfering Substances | Detergents, other hydrophobic molecules. | Detergents, basic buffers.[9] | Reducing agents, chelating agents.[10] |

| Protein-to-Protein Variation | Can vary depending on the number of exposed hydrophobic sites. | Significant variation. | Less variation than Bradford. |

Experimental Protocols

Materials and Reagents

-

This compound (ANS) powder

-

Bovine Serum Albumin (BSA)

-

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

-

Unknown protein sample(s)

-

Microplate reader with fluorescence capabilities or a spectrofluorometer

-

96-well black microplates or quartz cuvettes

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

ANS Stock Solution (e.g., 1 mM):

-

Accurately weigh the required amount of ANS powder.

-

Dissolve in a small amount of a suitable organic solvent like DMSO before diluting with the assay buffer to the final volume. Note: Direct dissolution in aqueous buffer may be difficult.

-

Store the stock solution protected from light at 4°C.

-

-

ANS Working Solution (e.g., 50 µM):

-

Dilute the ANS stock solution with the assay buffer to the desired final concentration.

-

Prepare this solution fresh before each experiment.

-

-

BSA Standard Stock Solution (e.g., 2 mg/mL):

-

Dissolve a known amount of BSA in the assay buffer to create a stock solution.

-

Store at 4°C or in aliquots at -20°C for long-term storage.

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. antibodies.cancer.gov [antibodies.cancer.gov]

- 9. go.zageno.com [go.zageno.com]

- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

Application Notes and Protocols: Monitoring Protein Aggregation and Fibrillation using 2-Anilinonaphthalene-6-Sulfonic Acid (ANS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein aggregation and fibrillation are critical phenomena in the fields of biopharmaceutical development and neurodegenerative disease research. The formation of protein aggregates can compromise the safety and efficacy of therapeutic proteins, while the deposition of amyloid fibrils is a hallmark of numerous debilitating diseases. Consequently, robust and accessible methods for monitoring these processes are essential. 2-Anilinonaphthalene-6-sulfonic acid (ANS) is a fluorescent probe that has become a valuable tool for characterizing protein conformational changes, aggregation, and fibrillation.

ANS exhibits low fluorescence in polar environments, such as aqueous solutions. However, its fluorescence quantum yield dramatically increases upon binding to hydrophobic regions on the surface of proteins.[1][2] This property makes ANS particularly sensitive to the exposure of hydrophobic clusters that occurs during protein unfolding, the formation of molten globule intermediates, and subsequent aggregation.[3] The interaction of ANS with protein aggregates is characterized by a significant increase in fluorescence intensity and often a blue shift in the emission maximum.[4][5] This application note provides detailed protocols for utilizing ANS to monitor protein aggregation and fibrillation, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Principle of ANS-Based Detection

The utility of ANS as a probe for protein aggregation stems from its photophysical properties. In an aqueous environment, the ANS molecule can readily undergo intramolecular charge transfer (ICT), a non-radiative decay pathway that quenches its fluorescence. Upon binding to hydrophobic pockets on a protein surface, the mobility of the anilinonaphthalene moiety is restricted, and the surrounding environment becomes less polar. This hinders the ICT process, leading to a significant enhancement of fluorescence.[6]

Protein aggregation, whether into amorphous aggregates or ordered amyloid fibrils, is typically preceded by or involves the exposure of hydrophobic surfaces that are buried in the native protein structure.[7] ANS binds to these exposed hydrophobic patches, resulting in a measurable increase in fluorescence that can be used to track the kinetics and extent of aggregation.[8] It is important to note that ANS binding can be influenced by both hydrophobic and electrostatic interactions, with the sulfonate group potentially interacting with cationic residues on the protein surface.[1][6]

Data Presentation

Quantitative data from ANS-based assays should be summarized for clear comparison. Below are example tables for presenting key experimental parameters and results.

Table 1: Spectroscopic Properties of ANS Bound to Different Protein States

| Protein State | Excitation Max (nm) | Emission Max (nm) | Fluorescence Intensity (a.u.) | Quantum Yield |

| Native Protein | ~350 | ~520 | Low | Low |

| Partially Unfolded | ~350 | ~480 | Moderate-High | Increased |

| Aggregated/Fibrillar | ~350 | 470-490 | High | Significantly Increased |

Table 2: Binding Affinity of ANS for Different Protein Species

| Protein | Species | Dissociation Constant (Kd) (µM) | Stoichiometry (n) | Reference |

| Avidin (B1170675) | Monomer | 203 ± 16 | ~1 | [9] |

| α-Synuclein | Fibrils | Data not available in provided search results | Data not available in provided search results | |

| Insulin | Fibrils | Data not available in provided search results | Data not available in provided search results | |

| Lysozyme | Fibrils | Data not available in provided search results | Data not available in provided search results |

Note: Specific Kd values for ANS binding to various protein aggregates are often context-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: General Monitoring of Protein Aggregation using ANS

This protocol describes a fundamental experiment to assess protein aggregation by measuring the change in ANS fluorescence.

Materials:

-

Protein of interest

-

This compound (ANS)

-

Appropriate buffer (e.g., phosphate-buffered saline, Tris-HCl)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of your protein at a desired concentration in the chosen buffer.

-

Prepare a stock solution of ANS. A common stock concentration is 1-10 mM in a solvent like DMSO or ethanol.[4]

-

Determine the optimal ANS concentration. Titrate a fixed concentration of your protein with increasing concentrations of ANS to find the concentration that gives the maximal fluorescence signal without causing significant background fluorescence. A final ANS concentration in the range of 10-100 µM is often used.[10]

-